molecular formula C13H26N2 B13637067 n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine

n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine

Cat. No.: B13637067
M. Wt: 210.36 g/mol
InChI Key: LVPGZRBGUKUDEO-UHFFFAOYSA-N
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Description

n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine is a chemical compound with the molecular formula C13H26N2 and a molecular weight of 210.36 g/mol . This compound is characterized by the presence of cyclohexyl, cyclopropyl, and methyl groups attached to a propane-1,3-diamine backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine typically involves the reaction of cyclohexylamine, cyclopropylamine, and methylamine with propane-1,3-diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The starting materials are fed into the reactor in a controlled manner, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl halides, sulfonyl halides

Major Products Formed

Scientific Research Applications

n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In medicinal applications, it may interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine
  • n1-Cyclohexyl-n3-cyclopropyl-n1-ethylpropane-1,3-diamine
  • n1-Cyclohexyl-n3-cyclopropyl-n1-methylbutane-1,3-diamine

Uniqueness

This compound is unique due to the specific combination of cyclohexyl, cyclopropyl, and methyl groups attached to the propane-1,3-diamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

N'-cyclohexyl-N-cyclopropyl-N'-methylpropane-1,3-diamine

InChI

InChI=1S/C13H26N2/c1-15(13-6-3-2-4-7-13)11-5-10-14-12-8-9-12/h12-14H,2-11H2,1H3

InChI Key

LVPGZRBGUKUDEO-UHFFFAOYSA-N

Canonical SMILES

CN(CCCNC1CC1)C2CCCCC2

Origin of Product

United States

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